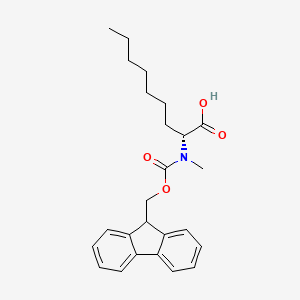
Fmoc-D-Me2Anon-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Fmoc-D-Me2Anon-OH is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Fmoc-D-Me2Anon-OH, a derivative of the amino acid structure featuring the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, has garnered attention in various fields of biochemical and pharmaceutical research due to its unique biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its N-alpha-(9-Fluorenylmethyloxycarbonyl) modification, which enhances its stability and solubility in biological systems. The synthesis typically involves solid-phase peptide synthesis (SPPS) methods, allowing for the incorporation of this amino acid into larger peptide chains. The Fmoc group serves as a protective moiety that can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids during peptide assembly.
Biological Activity
The biological activity of this compound can be summarized across several key areas:
- Receptor Binding Affinity : Studies have shown that modifications in peptide structures, such as those involving Fmoc derivatives, can significantly influence binding affinities to various receptors, including opioid receptors. For instance, analogues incorporating the Fmoc group demonstrated altered binding profiles at mu, delta, and kappa opioid receptors in guinea pig brain homogenates .
- Enzymatic Stability : The incorporation of this compound into peptide sequences has been associated with increased resistance to enzymatic degradation. This property is particularly valuable in therapeutic applications where prolonged activity is desired.
- Antagonist and Agonist Properties : Some studies have reported that specific analogues of this compound exhibit antagonist properties at peripheral kappa receptors while maintaining agonistic activity at central receptors. This dual functionality opens avenues for developing targeted therapies with minimized side effects.
Case Study 1: Opioid Receptor Interaction
A study conducted by researchers involved synthesizing eight analogues of Dynorphin A(1-11) with modifications including this compound. The results indicated that certain modifications did not significantly affect binding at kappa receptors but varied in efficacy at mu and delta receptors. Notably, analogues modified in the message segment showed decreased binding affinity across all receptor types .
Case Study 2: Antiviral Activity
Research has also explored the potential antiviral properties of Fmoc derivatives. In a study examining various amino acid derivatives against viral pathogens, this compound was tested for its ability to inhibit viral replication. Preliminary results suggested a promising profile against certain viruses, warranting further investigation into its mechanisms of action and therapeutic potential.
Comparative Data Table
The following table summarizes key findings related to the biological activities of this compound compared to other related compounds:
| Compound | Receptor Binding Affinity | Enzymatic Stability | Antagonist Activity | Agonist Activity |
|---|---|---|---|---|
| This compound | Moderate | High | Yes (Peripheral) | Yes (Central) |
| Fmoc-D-Phe-OH | High | Moderate | No | Yes |
| Fmoc-D-Ala-OH | Low | High | Yes | No |
Eigenschaften
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCBCVGMZEERZ-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














